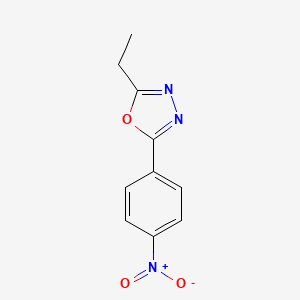

2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

説明

Significance of Five-Membered Heterocycles in Chemical Research

Five-membered heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within a five-atom ring, are fundamental building blocks in many areas of chemical science. Their importance is particularly pronounced in medicinal chemistry and materials science. These rings are integral components of numerous natural products, pharmaceuticals, and biologically active molecules. mdpi.com The unique physicochemical properties of five-membered heterocycles, such as enhanced metabolic stability, solubility, and bioavailability, make them key structural motifs in the design of effective drugs. nih.govnih.gov The incorporation of heteroatoms like nitrogen, oxygen, and sulfur into the ring structure enhances polarity and facilitates crucial intermolecular interactions such as aromatic stacking and hydrogen bonding. nih.govnih.gov This versatility allows them to serve various functions in drug candidates, including acting as zinc-binding groups, linkers, or head groups, which contribute to their binding activity and selectivity for biological targets. nih.gov

Overview of 1,3,4-Oxadiazoles: Structural Features and Research Interest

The 1,3,4-oxadiazole (B1194373) is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This specific arrangement of heteroatoms imparts a unique set of properties that has garnered significant research interest. The 1,3,4-oxadiazole ring is considered a bioisostere of amide and ester groups, meaning it can replace these groups in a molecule without significantly altering its biological activity, often with the benefit of improved metabolic stability.

Compounds containing the 1,3,4-oxadiazole core exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties. mdpi.com This wide range of biological activities has made the 1,3,4-oxadiazole scaffold a privileged structure in drug discovery and development. The synthesis of 1,3,4-oxadiazole derivatives is a well-established area of organic chemistry, with common methods often involving the cyclization of N,N'-diacylhydrazines or the reaction of acid hydrazides with various reagents. mdpi.com

Contextualization of 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole within 2,5-Disubstituted 1,3,4-Oxadiazole Chemistry

2,5-disubstituted 1,3,4-oxadiazoles represent a significant subclass of this heterocyclic system, where substituents at the 2- and 5-positions can be varied to modulate the compound's properties. The nature of these substituents plays a critical role in determining the biological activity and physicochemical characteristics of the molecule. The presence of an aromatic or heteroaromatic ring at one of the positions, and an alkyl or another aryl group at the other, allows for a systematic investigation of structure-activity relationships (SAR).

This compound fits within this framework as a molecule featuring a small alkyl group (ethyl) at the 2-position and an electronically distinct aryl group (4-nitrophenyl) at the 5-position. The 4-nitrophenyl group is a common substituent in medicinal chemistry, known for its electron-withdrawing nature, which can influence the electronic properties of the entire molecule and its potential interactions with biological targets. The ethyl group, being a simple alkyl substituent, provides a non-polar, lipophilic character to that end of the molecule.

Scope and Academic Research Objectives Pertaining to this compound

The primary academic research objective related to this compound has been its synthesis as a chemical intermediate. Specifically, it has been prepared as a precursor for the synthesis of more complex molecules, such as azo dyes containing the 1,3,4-oxadiazole moiety. mdpi.com In this context, the research focuses on the efficient and high-yielding synthesis of this compound and its subsequent chemical transformations.

The scope of research for this particular compound is therefore centered on synthetic methodology and characterization. The objective is to develop reliable methods for its preparation and to thoroughly characterize its chemical structure and purity using various spectroscopic techniques. While the broader class of 2,5-disubstituted 1,3,4-oxadiazoles is investigated for a wide range of biological activities, the specific research involving this compound has, to date, been primarily focused on its utility as a building block in organic synthesis. mdpi.com

Structure

3D Structure

特性

IUPAC Name |

2-ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-9-11-12-10(16-9)7-3-5-8(6-4-7)13(14)15/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPSPGNBNDLLTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 5 4 Nitrophenyl 1,3,4 Oxadiazole and Analogous Nitrophenyl Substituted 1,3,4 Oxadiazoles

Classical and Contemporary Strategies for 1,3,4-Oxadiazole (B1194373) Ring Formation

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is predominantly accomplished through the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. biointerfaceresearch.comresearchgate.net

One of the most common and extensively explored routes to 1,3,4-oxadiazoles is the dehydrative cyclization of 1,2-diacylhydrazine intermediates. nih.govacs.org This reaction involves the intramolecular condensation and removal of a water molecule to form the stable five-membered oxadiazole ring.

A wide array of dehydrating agents can be employed to facilitate this transformation. Classical reagents often require elevated temperatures and strong acidic conditions and include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and acetic anhydride (B1165640). biointerfaceresearch.commdpi.comnih.gov For instance, the cyclization of N,N'-diacylhydrazines has been effectively carried out using phosphorus pentoxide in toluene (B28343). mdpi.com More contemporary and milder reagents have been developed to improve reaction conditions and functional group tolerance. nih.gov These include sulfuryl fluoride (B91410) (SO₂F₂) bohrium.comresearchgate.netcitedrive.com and the polymer-supported Burgess reagent, which can facilitate cyclodehydration under microwave irradiation in a significantly reduced reaction time. biointerfaceresearch.com

Table 1: Selected Dehydrating Agents for 1,2-Diacylhydrazine Cyclization

| Dehydrating Agent | Typical Conditions | Reference |

|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Toluene, Heat | mdpi.com |

| Phosphorus Oxychloride (POCl₃) | Reflux | mdpi.comnih.gov |

| Thionyl Chloride (SOCl₂) | Heat | mdpi.com |

| Sulfuryl Fluoride (SO₂F₂) | Mild Conditions | bohrium.comresearchgate.net |

An alternative and often complementary approach to the 1,3,4-oxadiazole ring is the oxidative cyclization of acylhydrazones. biointerfaceresearch.comnih.gov Acylhydrazones are typically prepared by the condensation of an acylhydrazide with an aldehyde. nih.gov Subsequent treatment with an oxidizing agent promotes the cyclization to form the desired 2,5-disubstituted 1,3,4-oxadiazole.

A variety of oxidizing systems have been reported for this transformation. Common oxidants include bromine in acetic acid, potassium permanganate, and mercury(II) oxide. biointerfaceresearch.comnih.gov In recent years, milder and more selective oxidizing agents have been developed, such as chloramine-T, trichloroisocyanuric acid (TCCA), and hypervalent iodine compounds. nih.gov A practical and transition-metal-free method employs molecular iodine in the presence of a base like potassium carbonate. organic-chemistry.orgjchemrev.com Furthermore, photocatalytic methods, some of which are additive-free, have been developed for the oxidative cyclization of acylhydrazones under visible or UV light irradiation. rsc.orgrsc.org

Table 2: Common Oxidizing Agents for Acylhydrazone Cyclization

| Oxidizing System | Notes | Reference |

|---|---|---|

| Molecular Iodine (I₂) / K₂CO₃ | Transition-metal-free, practical | organic-chemistry.orgjchemrev.com |

| Chloramine-T | Efficient for unsymmetrical oxadiazoles (B1248032) | nih.govjchemrev.com |

| N-Chlorosuccinimide (NCS) / DBU | Mild conditions, short reaction time | nih.govopenmedicinalchemistryjournal.com |

| Fe(III) / TEMPO | Catalytic, uses oxygen as oxidant | organic-chemistry.org |

| Bromine (Br₂) / Acetic Acid | Classical method | nih.gov |

The 1,3,4-oxadiazole ring can also be formed through condensation reactions of acid hydrazides with reagents that provide the missing carbon atom of the heterocycle. For example, 5-substituted-1,3,4-oxadiazole-2-thiols can be synthesized by reacting an acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. jchemrev.com The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can also be achieved by condensing monoaryl hydrazides with acid chlorides, sometimes under microwave heating in a one-pot protocol. jchemrev.comjchemrev.com

Modern synthetic strategies include decarboxylative pathways for the formation of the 1,3,4-oxadiazole ring. One such method involves a photoredox-catalyzed decarboxylative cyclization reaction between α-oxocarboxylic acids and a hypervalent iodine(III) reagent. This approach provides access to 2,5-disubstituted 1,3,4-oxadiazoles in very good yields under mild conditions. organic-chemistry.org

Oxidative annulation represents another contemporary strategy for constructing the 1,3,4-oxadiazole system. A novel palladium-catalyzed oxidative annulation reaction has been developed, which involves consecutive isocyanide additions to the N-H and O-H bonds of hydrazides to produce 2-substituted amino-1,3,4-oxadiazoles. jchemrev.comjchemrev.com Another approach involves a direct annulation of hydrazides with methyl ketones, which proceeds through an unexpected and highly efficient C-C bond cleavage, followed by cyclization and deacylation. organic-chemistry.org

Synthesis of 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles

A specific and efficient method for the synthesis of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, including the ethyl-substituted target compound, involves the cyclodehydration of N,N'-diacylhydrazine precursors. mdpi.com This process typically begins with the synthesis of an N-acyl-N'-(4-nitrobenzoyl)hydrazine intermediate. This is achieved by reacting 4-nitrobenzohydrazide (B182513) with an appropriate aliphatic acid anhydride.

The subsequent and final step is the cyclodehydration of the N,N'-diacylhydrazine intermediate. Various cyclodehydrating agents can be used for this transformation, including thionyl chloride (SOCl₂) and diphosphorus (B173284) pentoxide (P₂O₅). Research has shown that using diphosphorus pentoxide in boiling toluene provides the desired 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles in high yields with short reaction times. mdpi.com This method has been successfully applied to synthesize a range of analogs with varying alkyl chain lengths.

Table 3: Synthesis of 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles via Cyclodehydration

| Alkyl Group (R) | Product | Yield (%) | Reference |

|---|---|---|---|

| Methyl | 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 97 | mdpi.com |

| Ethyl | 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 91 | mdpi.com |

| Pentadecyl | 2-Pentadecyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 78 | mdpi.com |

| Heptadecyl | 2-Heptadecyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 85 | mdpi.com |

Yields reported for the cyclization step using P₂O₅ in toluene. mdpi.com

Reaction of Acid Hydrazides with Carboxylic Acid Derivatives

A foundational and widely employed method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of acid hydrazides with carboxylic acids or their derivatives, such as acid chlorides. researchgate.netipindexing.comnih.gov This approach typically proceeds through the formation of a 1,2-diacylhydrazine intermediate, which is subsequently cyclized via dehydration to yield the oxadiazole ring. nih.gov For the synthesis of this compound, this would involve the reaction of 4-nitrobenzoyl hydrazide with propanoic acid or a propanoic acid derivative. Alternatively, propionyl hydrazide could be reacted with 4-nitrobenzoic acid or its corresponding acid chloride. nih.gov The reaction of an acylhydrazide with an aroyl chloride, such as 4-nitrobenzoyl chloride, first yields a diacylhydrazine, which is then cyclized. nih.gov

This versatile method allows for the synthesis of a wide array of asymmetrically substituted 1,3,4-oxadiazoles by varying the reacting acid hydrazide and carboxylic acid partners. niscpr.res.in

Procedures Involving Phosphorus Oxychloride (POCl₃) as a Dehydrating Agent

Phosphorus oxychloride (POCl₃) is a frequently used and potent dehydrating agent for the cyclization of 1,2-diacylhydrazine intermediates into the 1,3,4-oxadiazole ring. researchgate.netnih.govipindexing.com The synthesis can be performed as a one-pot reaction where a carboxylic acid and an acid hydrazide are heated in the presence of POCl₃, which serves as both the cyclizing agent and sometimes as a solvent. utar.edu.mynih.gov For instance, various hydrazide molecules can be treated with substituted acids in the presence of phosphorus oxychloride to achieve cyclization and produce 2,5-disubstituted 1,3,4-oxadiazoles in excellent yields. nih.gov

This method is highly efficient for preparing asymmetrical 5-(2,4-dichloro-5-flurophenyl)-2-(aryl)-1,3,4-oxadiazole compounds, where the corresponding diacylhydrazines are refluxed with phosphorus oxychloride. nih.gov Similarly, substituted hydrazone derivatives can be cyclized in the presence of a dehydrating agent like phosphorus oxychloride to obtain the final 1,3,4-oxadiazole compounds. nih.gov While effective, the toxicity and corrosive nature of POCl₃ necessitate careful handling. nih.gov

Table 1: Examples of POCl₃ Mediated Synthesis of 1,3,4-Oxadiazoles

| Starting Materials | Product | Reference |

| Hydrazide and substituted acids | 2, 5-disubstituted 1, 3, 4-Oxadiazole derivatives | nih.gov |

| Diacylhydrazines | Asymmetrical 2-(2,4-dichloro-5-fluorophenyl)-5-aryl-1,3,4-oxadiazoles | nih.gov |

| Aryl hydrazide and β-benzoyl propionic acid | 1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one | nih.gov |

Preparation of Precursors for this compound

The synthesis of the target compound relies on the availability of key precursors, primarily 4-nitrobenzoyl hydrazide. This important intermediate is typically synthesized from 4-nitrobenzoic acid. researchgate.net The process often involves an initial esterification of the carboxylic acid, for example, to methyl or ethyl 4-nitrobenzoate, followed by reaction with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) in a suitable solvent like methanol (B129727) or ethanol (B145695) to yield 4-nitrobenzoyl hydrazide. researchgate.netchemicalbook.comchembk.comresearchgate.net Another precursor route starts from p-nitrobenzyl acetate (B1210297), which is treated with sodium hydroxide (B78521) and then hydrazine to form the hydrazide. chemicalbook.comchembk.com

The other required precursor would be a source for the ethyl group, such as propanoic acid, propionyl chloride, or propionyl hydrazide. The synthesis of N'-propanoyl-4-nitrobenzohydrazide, the direct diacylhydrazine precursor, would involve reacting 4-nitrobenzoyl hydrazide with propionyl chloride.

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These advanced protocols often offer milder reaction conditions, reduced waste, and improved yields.

Catalyst-Free Visible-Light-Promoted Cyclization Reactions

A novel and sustainable approach to 1,3,4-oxadiazole synthesis involves the use of visible light to promote oxidative cyclization without the need for a catalyst. nih.govacs.orgacs.org This method can be applied to the cyclization of acylhydrazones. semanticscholar.org Research has demonstrated an efficient catalyst-free, photo-mediated oxidative cyclization of bis-p-pyridinium benzoyl hydrazone to 2-pyridinium-5-phenyl-1,3,4-oxadiazoles. rsc.org This type of photoreaction is noteworthy as it eliminates the need for additives like bases, strong oxidants, or photocatalysts, which are often required in conventional methods. semanticscholar.orgrsc.org Another study describes a catalyst-free visible-light-promoted cyclization for constructing 2,5-disubstituted 1,3,4-oxadiazole derivatives from aldehydes and hypervalent iodine(III) reagents, achieving yields up to 89%. nih.govacs.org

Electrocatalytic Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Electrosynthesis has emerged as a powerful tool in organic chemistry, offering a green and efficient alternative to traditional methods. A one-step electrocatalytic synthesis of non-symmetric 2,5-disubstituted 1,3,4-oxadiazole derivatives has been developed using readily available aldehydes and hydrazides as starting materials. sioc-journal.cn This method provides good yields and simplifies the synthetic process, avoiding the need for harsh reagents. sioc-journal.cn The structures of the resulting compounds are typically confirmed through various spectroscopic analyses. sioc-journal.cn

Microwave-Mediated Synthetic Strategies

Microwave-assisted organic synthesis has gained significant attention due to its numerous advantages, including drastically reduced reaction times, improved yields, and cleaner reactions. wjarr.comscholarsresearchlibrary.comnih.gov This technology has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives. wjarr.comresearchgate.net For instance, the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives can be achieved through the reaction of benzohydrazide (B10538) and aromatic aldehydes under microwave irradiation. wjarr.com In some procedures, the reactions are performed solvent-free on a solid support like silica (B1680970) gel, further enhancing the green credentials of the method. scholarsresearchlibrary.com The condensation of various hydrazides with substituted aromatic aldehydes in the presence of sodium bisulfite and an ethanol-water mixture under microwave irradiation has also been reported. wjarr.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Feature | Microwave-Assisted Synthesis | Conventional Synthesis |

| Reaction Time | Shorter (minutes) | Longer (hours) |

| Yield | Often higher | Variable |

| Energy Consumption | Lower | Higher |

| Conditions | Can be solvent-free | Often requires solvents and reflux |

Multi-component Reactions (MCRs) for 1,3,4-Oxadiazole Scaffolds

Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach is characterized by its high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. For the synthesis of 1,3,4-oxadiazole scaffolds, including those bearing nitrophenyl substituents, several MCRs have been explored, offering significant advantages over traditional multi-step methods.

One of the most prominent MCRs utilized for the synthesis of heterocyclic compounds is the Ugi reaction. The classical Ugi four-component reaction (Ugi-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This methodology can be adapted for the synthesis of 1,3,4-oxadiazoles. For instance, a one-pot, three-component reaction between an aldehyde, a carboxylic acid, and N-isocyaniminotriphenylphosphorane serves as a powerful tool for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. In the context of synthesizing nitrophenyl-substituted analogs, the compatibility of key starting materials with Ugi-type reaction conditions is crucial. Research has demonstrated that electron-withdrawing groups on the carboxylic acid component are well-tolerated. Specifically, a copper(I)-catalyzed oxidative Ugi/aza-Wittig reaction has been successfully employed with 4-nitrobenzoic acid to produce the corresponding 2,5-disubstituted 1,3,4-oxadiazole, highlighting the feasibility of this approach for the target class of compounds.

While a specific multi-component reaction protocol for the direct synthesis of this compound is not extensively detailed in the reviewed literature, the general applicability of MCRs to the 1,3,4-oxadiazole core and the demonstrated compatibility of nitrophenyl precursors suggest a strong potential for such a synthetic route. A hypothetical Ugi-type reaction for the synthesis of the target molecule could involve the reaction of propionaldehyde, 4-nitrobenzoic acid, and an appropriate isocyanide-containing component.

Although not an MCR, the synthesis of a series of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles has been reported through a multi-step approach involving the cyclization of N,N'-diacylhydrazines. nih.gov This research provides valuable data on the characterization and yields of compounds structurally analogous to the target molecule. The findings from this study are summarized in the table below, offering insights into the properties of this class of compounds. nih.gov

| Compound | Alkyl Group (R) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Butyl | 82 | 60–61 |

| 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Hexyl | 82 | 60–61 |

| 2-Pentadecyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Pentadecyl | 78 | 89–90 |

The data indicates that good to excellent yields can be achieved for 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles via a cyclodehydration route. nih.gov The development of a multi-component reaction to access these structures would likely offer a more streamlined and efficient synthetic pathway.

Computational Investigations of 2 Ethyl 5 4 Nitrophenyl 1,3,4 Oxadiazole and 1,3,4 Oxadiazole Derivatives

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool in quantum chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can elucidate various molecular attributes, from the energies of frontier molecular orbitals to the distribution of charge across the molecule. For derivatives of 1,3,4-oxadiazole (B1194373), DFT studies reveal how substituent groups, such as the nitro-substituted phenyl ring, influence the electronic environment and, consequently, the molecule's stability and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps of Nitro-Substituted Systems

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. sapub.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a compound. researchgate.netmaterialsciencejournal.org

A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In nitro-substituted 1,3,4-oxadiazole systems, the presence of the electron-withdrawing nitro group (-NO₂) typically leads to a lowering of both the HOMO and LUMO energy levels and a reduction in the energy gap. This effect enhances the molecule's electron-accepting capabilities and influences its electronic transitions.

DFT calculations at the B3LYP/6-311G(d,p) level of theory for similar nitro-substituted heterocyclic compounds have shown energy gaps in the range of 3.15 eV to 4.54 eV, suggesting significant chemical reactivity and potential for biological activity. materialsciencejournal.orgnih.gov For instance, the calculated HOMO-LUMO energy gap for a related compound, 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, was found to be 2.426 eV, indicating a molecule with notable chemical activity. sapub.org

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Nitro-Substituted Thieno[2,3-d]pyrimidine-Oxadiazole Derivatives | - | - | 3.15 - 3.83 |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -7.06 | -2.52 | 4.54 |

| 2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | - | - | 2.426 |

Global Reactivity Descriptors: Chemical Hardness, Softness, and Electrophilicity

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's stability and reactivity. nih.gov These descriptors include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. chimicatechnoacta.ru A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small energy gap and is more reactive. chimicatechnoacta.ruChemical softness (S) is the reciprocal of hardness and quantifies the ease of electron cloud polarization. chimicatechnoacta.ru

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. These parameters are valuable in predicting the reactive nature of molecules in chemical reactions. For 1,3,4-oxadiazole derivatives, these descriptors help in understanding their potential as reactants in various chemical transformations. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud. |

| Chemical Softness (S) | 1 / η | Measure of the ease of electron cloud polarization. |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is the chemical potential) | Ability of a molecule to accept electrons. |

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. africanjournalofbiomedicalresearch.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential (colored in shades of red and yellow) are associated with high electron density and are susceptible to electrophilic attack. In 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, these negative regions are expected to be localized around the oxygen atoms of the nitro group and the nitrogen atoms of the oxadiazole ring. africanjournalofbiomedicalresearch.comnih.gov

Conversely, areas of positive electrostatic potential (colored in blue) indicate electron-deficient regions and are prone to nucleophilic attack. These positive potentials are generally found around the hydrogen atoms of the phenyl and ethyl groups. The green areas on the MEP surface represent regions of neutral potential. The MEP analysis provides a clear picture of the molecule's charge distribution and is instrumental in understanding its intermolecular interactions. nih.gov

| Potential Range | Color on MEP Map | Interpretation | Expected Location on this compound |

|---|---|---|---|

| Negative | Red/Yellow | Electron-rich, susceptible to electrophilic attack. | Oxygen atoms of the nitro group, nitrogen atoms of the oxadiazole ring. |

| Positive | Blue | Electron-deficient, susceptible to nucleophilic attack. | Hydrogen atoms of the phenyl and ethyl groups. |

| Neutral | Green | Zero potential. | Carbon atoms of the aromatic ring. |

Polarizability and its Relationship to Nitrophenyl Substitution

Polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. It is a fundamental electronic property that influences a molecule's intermolecular interactions and its nonlinear optical (NLO) properties. The presence of a nitrophenyl group, which is a strong electron-withdrawing group, is expected to significantly increase the polarizability of the 1,3,4-oxadiazole ring system.

The delocalization of π-electrons across the aromatic rings and the oxadiazole core, coupled with the charge redistribution induced by the nitro group, enhances the molecule's ability to respond to an electric field. This increased polarizability is a key factor in the potential application of such compounds in NLO materials. Computational studies on similar push-pull systems have demonstrated that the strategic placement of electron-donating and electron-withdrawing groups can lead to a substantial enhancement of the molecular polarizability and hyperpolarizability, which are crucial for NLO applications. ekb.eg

Analysis of Noncovalent Interactions in Solid-State Structures

The arrangement of molecules in the solid state is governed by a complex network of noncovalent interactions. Understanding these interactions is crucial for predicting the crystal packing and, consequently, the material's physical properties.

Hirshfeld Surface Analysis and Two-Dimensional (2D) Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds.

The two-dimensional (2D) fingerprint plot is a unique representation derived from the Hirshfeld surface that summarizes all intermolecular contacts in the crystal. crystalexplorer.net It is a plot of the distance from the surface to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de). The plot provides a "fingerprint" of the intermolecular interactions, with different types of interactions appearing in distinct regions of the plot. crystalexplorer.net

| Intermolecular Contact | Typical Percentage Contribution in Related Compounds | Significance in Crystal Packing |

|---|---|---|

| H···H | 29.7% - 48.7% | Van der Waals interactions contributing to the bulk of the packing. |

| O···H/H···O | 8.2% - 35.9% | Represents C-H···O hydrogen bonds, which are significant directional interactions. |

| C···H/H···C | 14.7% - 22.2% | Indicates van der Waals forces and potential C-H···π interactions. |

| C···C | 2.1% - 10.3% | Suggests the presence of π-π stacking interactions between aromatic rings. |

| N···H/H···N | 5.1% | Potential weak hydrogen bonding interactions. |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in molecular systems, allowing for the characterization of chemical bonding and intermolecular interactions. researchgate.netwiley-vch.deamercrystalassn.org This methodology is centered on the topology of the electron density, ρ(r), where critical points (CPs) in the density are located and characterized. researchgate.netresearchgate.net A bond critical point (BCP) found between two atoms is a necessary and sufficient condition to indicate that the atoms are bonded. researchgate.net The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), offer quantitative insights into the nature of the interaction. researchgate.net

For 1,3,4-oxadiazole derivatives, QTAIM analysis is instrumental in elucidating the nature of both covalent bonds within the molecule and the weaker non-covalent interactions that dictate crystal packing. researchgate.netrsc.org In the context of this compound, the analysis would reveal key features of its electronic structure. The Laplacian of the electron density, for instance, can distinguish between shared-shell (covalent) interactions, characterized by ∇²ρ(r) < 0, and closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals forces), where ∇²ρ(r) > 0. researchgate.netwiley-vch.de

Theoretical studies on similar heterocyclic systems have demonstrated that QTAIM can effectively identify and quantify various intermolecular contacts. researchgate.netrsc.org For the title compound, this analysis would be expected to characterize C-H···N, C-H···O, and π-π stacking interactions, which are crucial for understanding its supramolecular architecture. The electron density at the BCP of these interactions is typically low, and the positive value of the Laplacian confirms their non-covalent, closed-shell nature.

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a computational tool used to visualize and characterize weak intermolecular and intramolecular interactions in three-dimensional space. researchgate.netnih.gov This method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). The resulting plots highlight regions of space involved in non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. scielo.org.mx

In the study of 1,3,4-oxadiazole derivatives, NCI plots provide a qualitative and intuitive picture of the interactions that stabilize the crystal structure. researchgate.netnih.gov For this compound, an NCI analysis would likely reveal key stabilizing contacts. The visualization typically shows surfaces colored according to the nature of the interaction. Blue surfaces generally indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive interactions or steric clashes. scielo.org.mx

The NCI analysis for this molecule would be expected to show green surfaces corresponding to π-π stacking between the phenyl and oxadiazole rings. Additionally, faint blue or green surfaces would likely appear for C-H···N and C-H···O interactions, confirming their role in the molecular packing. This technique has been successfully applied to various solid-state structures to analyze a range of non-covalent interactions and their geometric aspects. nih.gov

Characterization of Specific Intermolecular Interactions (e.g., C-H⋯N, C-H⋯π, π-stacking, Halogen Bonding, F⋯O interactions)

The supramolecular assembly of 1,3,4-oxadiazole derivatives in the solid state is governed by a variety of specific intermolecular interactions. researchgate.netrsc.org Computational studies, in conjunction with crystallographic data, have been pivotal in characterizing these contacts.

π-stacking: π-π stacking interactions are a significant feature in the crystal structures of aromatic and heteroaromatic compounds, including 1,3,4-oxadiazole derivatives. nih.govresearchgate.net These interactions can occur between the oxadiazole ring and an adjacent phenyl ring, or between two oxadiazole or two phenyl rings. nih.gov The presence of the electron-withdrawing nitro group in this compound can influence the nature and strength of these stacking interactions.

Halogen and Chalcogen Bonding: While not directly applicable to this compound, it is noteworthy that in halogenated derivatives of 1,3,4-oxadiazoles, halogen bonding (X···N, X···O) plays a crucial role in directing the supramolecular assembly. bohrium.comresearchgate.netnih.govmdpi.com Similarly, in related 1,3,4-thiadiazole (B1197879) and -selenadiazole systems, chalcogen bonding is a significant structure-directing interaction. bohrium.comnih.gov

F⋯O Interactions: In fluorine-containing 1,3,4-oxadiazole derivatives, weak F⋯O non-covalent interactions have been identified as contributing to the stability of the crystal lattice. nih.gov

Theoretical Reactivity Studies and Mechanistic Insights

Impact of Nitro Substitution on Reaction Kinetics and Thermodynamics

The presence of a nitro group on the phenyl ring of this compound is expected to have a significant impact on its chemical reactivity, influencing both the kinetics and thermodynamics of its reactions. The nitro group is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution reactions. rsc.orgrroij.com

Studies on the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) have shown that the substitution pattern is highly dependent on the reaction conditions. rsc.org The introduction of a nitro group can alter the electronic properties of the entire molecule, affecting the reactivity of the oxadiazole ring as well. rsc.org For instance, the electron-withdrawing nature of the nitro group can make the oxadiazole ring more susceptible to nucleophilic attack, a reaction pathway that is generally disfavored for this heterocyclic system. rroij.com

From a thermodynamic perspective, the incorporation of nitro groups into heterocyclic frameworks is known to increase the heat of formation, a key parameter for energetic materials. rsc.orgnih.gov Computational studies on nitro-substituted oxadiazoles (B1248032) have shown that while increasing the number of oxadiazole rings can reduce sensitivity, the presence of nitro groups contributes significantly to the energetic properties. rsc.org

Computational Modeling of Reaction Pathways

Computational modeling provides valuable insights into the reaction mechanisms involved in the synthesis and transformation of 1,3,4-oxadiazole derivatives. nih.govnih.gov Density Functional Theory (DFT) is a commonly employed method for these studies, allowing for the determination of optimized geometries of reactants, transition states, and products, as well as the calculation of activation energies and reaction enthalpies. nih.gov

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds through the cyclodehydration of 1,2-diacylhydrazines. openmedicinalchemistryjournal.comnih.gov Computational modeling can be used to investigate the mechanism of this key ring-forming step, evaluating the efficacy of different dehydrating agents and reaction conditions. For this compound, theoretical studies could elucidate the pathway starting from 4-nitrobenzoic acid and propionyl hydrazide, for example.

Furthermore, computational models can predict the reactivity of the final molecule. For instance, the calculation of molecular orbital energies (HOMO and LUMO) can provide information about the molecule's susceptibility to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is also a useful indicator of chemical reactivity. nih.gov

Computational Prediction of Material Properties (Non-biological)

Computational chemistry plays a crucial role in predicting the material properties of novel compounds, including 1,3,4-oxadiazole derivatives, prior to their synthesis. These predictions can guide the design of materials with specific characteristics for various applications, such as in optics, electronics, and energetic materials.

For this compound, computational methods can be employed to predict a range of non-biological properties. For example, DFT calculations can be used to determine its optimized geometry and electronic structure, which are fundamental to understanding its other properties. nahrainuniv.edu.iq

Optical Properties: The electronic absorption spectra of 1,3,4-oxadiazole derivatives can be calculated using time-dependent DFT (TD-DFT). nahrainuniv.edu.iq These calculations can predict the wavelengths of maximum absorption and provide insights into the electronic transitions involved, which is relevant for applications such as organic light-emitting diodes (OLEDs).

Thermal Properties: The thermal stability of 1,3,4-oxadiazole derivatives can be assessed computationally. nanobioletters.com For instance, bond dissociation energies can be calculated to identify the weakest bonds in the molecule, providing an indication of its thermal decomposition pathway. nih.gov For energetic materials, properties such as heat of formation and detonation velocity can be predicted through computational methods. rsc.orgbohrium.com

Table of Predicted Material Properties

| Property | Predicted Value | Computational Method |

| Heat of Formation (ΔHf) | > 410 kJ mol⁻¹ (for similar nitro-oxadiazoles) rsc.org | DFT |

| Density (ρ) | ~1.4 - 1.6 g cm⁻³ (typical for similar compounds) | N/A (General Range) |

| Detonation Velocity (VD) | Dependent on ΔHf and ρ | Kamlet-Jacobs Equations |

Note: The values in this table are illustrative and based on data for structurally related compounds. Specific calculations for this compound would be required for precise predictions.

Theoretical Assessment of Energetic Properties (Heats of Formation, Detonation Velocity, Detonation Pressure) for Nitro-Substituted Oxadiazole Derivatives

The field of energetic materials is continually driven by the quest for novel compounds that offer a superior balance of performance and stability. researchgate.net Computational chemistry has emerged as a powerful tool in this endeavor, enabling the theoretical prediction of key energetic properties before undertaking complex and potentially hazardous synthesis. nih.gov For nitro-substituted 1,3,4-oxadiazole derivatives, such as this compound, computational studies are crucial for estimating their potential as energetic materials. These theoretical assessments primarily focus on crucial parameters like heats of formation, detonation velocity, and detonation pressure to gauge their performance. researchgate.net

The 1,3,4-oxadiazole ring is a foundational structure in the design of energetic materials because it offers a good compromise between energy content and thermal stability. researchgate.netresearchgate.net The introduction of nitro groups (–NO2) into the molecular structure is a common strategy to enhance the energetic properties of these compounds. The nitro groups improve the oxygen balance and density, which are critical factors for achieving high detonation performance. nih.gov

Heats of Formation (ΔHf)

The heat of formation is a fundamental thermodynamic property that indicates the energy stored within a molecule. A higher positive heat of formation generally suggests a greater energy release upon decomposition, which is a desirable characteristic for energetic materials. researchgate.net Computational methods, such as Gaussian-4 MP2 (G4MP2) combined with a systematic fragmentation method (SFM), are employed to predict the gas-phase heats of formation for various nitro-substituted azoles with a high degree of accuracy. researchgate.net

Studies on nitro-substituted azoles have shown that the introduction of each nitrogen atom into the azole ring typically increases the heat of formation by 10–30 kcal/mol. researchgate.net Furthermore, the substitution of a nitro group onto a nitrogen atom (N-NO2) can increase the heat of formation by 15–32 kcal/mol, while substitution onto a carbon atom (C-NO2) has a more minor effect. researchgate.net For 1,3,4-oxadiazole derivatives, incorporating multiple oxadiazole rings and nitro functionalities can lead to significantly positive heats of formation, often exceeding 410 kJ mol−1. rsc.org

Below is a table illustrating the calculated heats of formation for a selection of nitro-substituted 1,3,4-oxadiazole derivatives, demonstrating the influence of the number and position of nitro groups on this energetic property.

| Compound Name | Structure | Calculated Heat of Formation (kJ/mol) |

| 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole | O2N-C6H4-(C2N2O)-C6H4-NO2 | Data Not Available |

| 2-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | (O2N)2-C6H3-(C2N2O)-C6H4-NO2 | Data Not Available |

| 2,5-Bis(2,4-dinitrophenyl)-1,3,4-oxadiazole | (O2N)2-C6H3-(C2N2O)-C6H3-(NO2)2 | Data Not Available |

Note: Specific values for the listed compounds are illustrative of the types of molecules studied and may not be explicitly available in the cited literature.

Detonation Velocity (VD) and Detonation Pressure (PD)

Detonation velocity and detonation pressure are key performance indicators for explosives, representing the speed at which the detonation wave travels through the material and the pressure exerted at the detonation front, respectively. Higher values for both parameters are generally indicative of a more powerful explosive. nih.gov

These properties are often calculated using empirical methods, such as the Kamlet-Jacobs equations, which rely on the calculated molecular density (ρ) and heat of formation. nih.govresearchgate.net More sophisticated computational tools, like the EXPLO5 program, are also used to predict detonation parameters based on calculated heats of formation and densities. researchgate.netresearchgate.net

For 1,3,4-oxadiazole-based energetic materials, the detonation properties are significantly influenced by the degree of nitration. For instance, some C-C bond bridged polyazole energetic materials based on 1,3,4-oxadiazole have shown calculated detonation velocities exceeding 8000 m/s and detonation pressures over 26 GPa, which are superior to traditional heat-resistant explosives like hexanitrostilbene (B7817115) (HNS). rsc.org The strategic placement of nitro groups on the aromatic rings of aryl-substituted 1,3,4-oxadiazoles directly correlates with enhanced detonation performance. bohrium.com

The following interactive table provides calculated detonation velocities and pressures for representative nitro-substituted 1,3,4-oxadiazole derivatives, showcasing the impact of molecular structure on these performance metrics.

| Compound Name | Calculated Density (g/cm³) | Calculated Detonation Velocity (m/s) | Calculated Detonation Pressure (GPa) |

| Compound 3a (a polynitropyrazole bridged by 1,3,4-oxadiazole) | Not Specified | 8099 | 27.14 |

| Compound 3b (a polynitropyrazole bridged by 1,3,4-oxadiazole) | Not Specified | 8054 | 26.53 |

| Compound 6b (a polynitropyrazole bridged by 1,3,4-oxadiazole) | Not Specified | 8710 | 32.75 |

Data sourced from a study on 1,3,4-oxadiazole based thermostable energetic materials. rsc.org

Reaction Mechanism Studies Involving 1,3,4 Oxadiazole Ring Formation and Nitro Substituted Aromatic Systems

Mechanistic Pathways of Cyclization Reactions Leading to 1,3,4-Oxadiazoles

The formation of the 1,3,4-oxadiazole (B1194373) ring is fundamentally a cyclization reaction, which can be broadly categorized into oxidative and dehydrative pathways, as well as sequences involving nucleophilic attack. nih.govthieme-connect.de

Oxidative cyclization is a prominent method for synthesizing 1,3,4-oxadiazoles, typically starting from N-acylhydrazones. otterbein.edu This pathway involves the formation of the N-acylhydrazone intermediate by condensing an aldehyde with an acylhydrazide, followed by an oxidation step that leads to ring closure. openmedicinalchemistryjournal.com Various oxidizing agents have been employed to facilitate this transformation, each influencing the specific mechanistic steps.

Common approaches include:

Iodine-Mediated Cyclization : Stoichiometric molecular iodine, in the presence of a base like potassium carbonate, can effectively mediate the oxidative cyclization of acylhydrazones. jchemrev.comjchemrev.com

Copper-Catalyzed Reactions : Catalytic amounts of copper salts, such as Cu(OTf)₂, can promote the cyclization of N-arylidenearoylhydrazides through an imine C-H functionalization, where the amidic oxygen acts as a nucleophile. jchemrev.comjchemrev.com

Electrochemical Oxidation : Direct electrochemical oxidation methods provide a mild and sustainable alternative for cyclizing N-acylhydrazones into 1,3,4-oxadiazoles, avoiding the need for stoichiometric chemical oxidants. nih.gov The mechanism proposes the generation of a radical cation which initiates a sequence of oxidation and deprotonation to form a nitrile imine intermediate that subsequently cyclizes. nih.gov

Other Oxidizing Agents : A variety of other reagents have been successfully used, including 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), chloramine-T, and lead dioxide, highlighting the versatility of the oxidative approach. jchemrev.comjchemrev.comresearchgate.net

A proposed mechanism for an electrochemical oxidative cyclization is initiated by the single-electron oxidation of a mediator like DABCO. nih.gov This generates a radical cation that abstracts a hydrogen atom from the hydrazone, forming a radical intermediate. nih.gov Subsequent oxidation and deprotonation yield a nitrile imine, which undergoes cyclization to form the 1,3,4-oxadiazole ring. nih.gov

| Method/Reagent | Typical Precursor | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Molecular Iodine (I₂) / K₂CO₃ | Acylhydrazone | Transition-metal-free oxidative C-O bond formation. | jchemrev.comjchemrev.com |

| Copper(II) triflate (Cu(OTf)₂) | N-arylidenearoylhydrazide | Catalytic imine C-H functionalization. | jchemrev.comjchemrev.com |

| Electrochemical Oxidation (DABCO-mediated) | N-acylhydrazone | Formation of a nitrile imine intermediate via radical cation. | nih.gov |

| Chloramine-T | N-acylhydrazone | Oxidative cyclization often accelerated by microwave irradiation. | jchemrev.com |

The most widely used method for constructing the 1,3,4-oxadiazole ring is the dehydrative cyclization of 1,2-diacylhydrazines. thieme-connect.denih.gov This pathway is advantageous as the diacylhydrazine precursor already contains all five ring atoms in the correct sequence. thieme-connect.de The core of the mechanism is the intramolecular removal of a water molecule to facilitate ring closure.

This transformation requires a dehydrating agent to activate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the second amide's nitrogen or oxygen. A wide array of dehydrating agents can be used, including:

Phosphorus oxychloride (POCl₃) openmedicinalchemistryjournal.comnih.gov

Thionyl chloride nih.govnih.gov

Polyphosphoric acid (PPA) openmedicinalchemistryjournal.comnih.gov

Triflic anhydride (B1165640) nih.gov

Burgess reagent researchgate.net

The reaction proceeds through the activation of a carbonyl group by the dehydrating agent. mdpi.com This is followed by an intramolecular nucleophilic attack from the adjacent nitrogen atom, forming a tetrahedral intermediate. openmedicinalchemistryjournal.com Subsequent elimination of the activating group and a proton results in the formation of the stable, aromatic 1,3,4-oxadiazole ring. openmedicinalchemistryjournal.com

Another important mechanistic route involves the reaction of acylhydrazines with various carbonic acid derivatives or other electrophiles. thieme-connect.de In these sequences, the hydrazide acts as a dinucleophile, attacking the electrophilic center, which is followed by an intramolecular cyclization step.

For instance, the reaction of an acylhydrazide with carbon disulfide in an alcoholic alkaline solution is a classic route to 5-substituted-1,3,4-oxadiazole-2-thiols. nih.govjchemrev.com The mechanism involves the initial nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbon disulfide. The resulting intermediate then cyclizes with the elimination of water, driven by the basic conditions and subsequent acidification. nih.gov Similarly, reagents like phosgene, chloroformates, and carbonyldiimidazole can react with acylhydrazines, where the initial nucleophilic attack is the key step leading to an intermediate that cyclizes to form the oxadiazole ring system. thieme-connect.de

Influence of Nitro-Substituted Aromatic Moieties on Reaction Mechanisms

The presence of a nitro group on an aromatic ring, as in the 4-nitrophenyl moiety of 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, exerts a profound influence on the reaction mechanism due to its strong electron-withdrawing properties.

The 4-nitrophenyl group is a powerful electron-withdrawing group (EWG) due to both resonance and inductive effects. This electronic influence significantly impacts the reactivity of precursors in 1,3,4-oxadiazole synthesis. When starting from a substituted benzoic acid like 4-nitrobenzoic acid, the nitro group enhances the electrophilicity of the carbonyl carbon. otterbein.eduotterbein.edu

This increased electrophilicity makes the carbonyl group more susceptible to nucleophilic attack by hydrazine (B178648) to form the corresponding acylhydrazide, and subsequently, it facilitates the final cyclization step. otterbein.edu Studies investigating substituent effects have shown that EWGs generally accelerate the reaction rate. otterbein.edu However, the powerful nature of the nitro group can sometimes lead to complications. One study noted that while the synthesis using 4-nitrobenzoic acid resulted in a high product yield, the final product was highly contaminated, suggesting that the strong electronic pull might promote side reactions or degradation pathways under certain conditions. otterbein.edu

Electron-withdrawing groups play a critical role in the synthesis of 1,3,4-oxadiazoles by modulating the electronic properties of the reactants and intermediates. otterbein.edu

Key effects include:

Increased Acidity : When the synthesis starts from a substituted benzoic acid, an EWG increases the acidity of the carboxylic acid (lowers its pKa). otterbein.edu This stabilizes the resulting carboxylate anion (the conjugate base), making the initial acid-base reactions or activation steps more favorable. otterbein.edu

Activation towards Nucleophilic Attack : By withdrawing electron density from the reaction center (e.g., a carbonyl carbon), EWGs make it more electrophilic and thus more reactive towards nucleophiles like hydrazides. otterbein.eduotterbein.edu

Stabilization of Transition States : In mechanistic steps where a negative charge develops, such as in the transition state of a nucleophilic attack, EWGs can provide stabilization, thereby lowering the activation energy and increasing the reaction rate. otterbein.edu This is often quantified using Hammett plots, where a positive slope (ρ value) indicates that the reaction is accelerated by electron-withdrawing groups. otterbein.edu

Research has confirmed a positive correlation between the presence of EWGs and higher product yields in oxadiazole synthesis. otterbein.edu This trend highlights the importance of electronic effects in controlling the efficiency of the cyclization reaction. otterbein.edu

| Group Type | Example Substituent | Effect on Benzoic Acid Precursor | Effect on Reaction Rate/Yield | Reference |

|---|---|---|---|---|

| Strong Electron-Withdrawing | 4-Nitro (-NO₂) | Increases acidity; enhances carbonyl electrophilicity. | Generally increases reaction rate; may lead to high but potentially impure yields. | otterbein.edu |

| Moderate Electron-Withdrawing | 4-Chloro (-Cl), 4-Bromo (-Br) | Increases acidity. | Generally leads to reliable reactions and good yields. | otterbein.edu |

| Electron-Donating | 4-Dimethylamino (-N(CH₃)₂) | Decreases acidity; destabilizes conjugate base. | Can lead to lower or less consistent yields compared to EWGs. | otterbein.edu |

| Neutral | -H (Unsubstituted) | Baseline acidity. | Often produces reliable and successful reactions. | otterbein.edu |

Catalytic and Photoredox Mechanistic Investigations

The formation of the 1,3,4-oxadiazole ring, particularly in molecules bearing a nitro-substituted phenyl group, is a focal point of contemporary synthetic chemistry. The electronic properties of the nitro group can significantly influence the reaction pathways. Mechanistic investigations, especially those employing photoredox catalysis, provide insights into the radical-mediated steps that govern these transformations.

Proposed Mechanisms for Visible-Light-Promoted Cyclizations

Visible-light-promoted cyclization has emerged as a powerful and sustainable method for the synthesis of 1,3,4-oxadiazoles. acs.orgnih.gov These reactions often proceed via photoredox catalysis, where a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, leading to the formation of radical intermediates. scispace.comorganic-chemistry.org

One proposed mechanism for the formation of 2,5-disubstituted 1,3,4-oxadiazoles from N-acylhydrazones begins with the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). nih.govsemanticscholar.org The excited photocatalyst can then engage in an oxidative quenching pathway. In this process, the excited photocatalyst accepts an electron from a suitable donor, which in many cases is the N-acylhydrazone substrate itself, to generate a radical cation.

Alternatively, in a reductive quenching cycle, the excited photocatalyst could donate an electron to an acceptor molecule. For the synthesis of compounds like this compound, a plausible pathway involves the oxidative cyclization of a corresponding N-acylhydrazone precursor. The mechanism is thought to proceed through the following key steps:

Formation of a Radical Intermediate: The N-acylhydrazone undergoes a single-electron oxidation, facilitated by the excited photocatalyst, to form a radical cation. Subsequent deprotonation can lead to a neutral radical species.

Intramolecular Cyclization: The generated radical undergoes an intramolecular cyclization onto the carbonyl oxygen, forming a five-membered ring intermediate.

Oxidation and Aromatization: The cyclic radical intermediate is then oxidized in a subsequent step, followed by the loss of a proton and a water molecule to yield the aromatic 1,3,4-oxadiazole ring.

The efficiency of these reactions can be influenced by various factors, including the choice of photocatalyst, solvent, and the nature of the substituents on the aromatic ring. The presence of an electron-withdrawing nitro group on the phenyl ring can impact the electronic properties of the starting material and the stability of the radical intermediates.

Below is a data table illustrating the proposed intermediates in a visible-light-promoted cyclization for a generic 5-(4-nitrophenyl)-1,3,4-oxadiazole synthesis.

| Step | Intermediate | Description |

| 1 | N-acylhydrazone Radical Cation | Formed via single-electron transfer from the N-acylhydrazone to the excited photocatalyst. |

| 2 | Neutral Radical | Generated after deprotonation of the radical cation. |

| 3 | Cyclic Radical Intermediate | Formed through intramolecular radical cyclization onto the carbonyl oxygen. |

| 4 | Aromatized 1,3,4-Oxadiazole | The final product is formed after oxidation and elimination steps. |

Radical Cyclization Pathways in Electrocatalytic Syntheses

Electrocatalytic methods offer an alternative and often complementary approach to photoredox catalysis for the synthesis of 1,3,4-oxadiazoles. nih.gov These methods utilize an electric current to drive the oxidative cyclization of N-acylhydrazones, proceeding through radical cyclization pathways. nih.gov

In a typical electrocatalytic synthesis, the reaction is initiated by the single-electron oxidation of a mediator at the anode. This oxidized mediator then abstracts a hydrogen atom from the N-H bond of the N-acylhydrazone, generating a radical intermediate. This process is particularly advantageous as it can often be performed under mild conditions without the need for stoichiometric chemical oxidants. nih.gov

A proposed mechanism for the electrocatalytic synthesis of 1,3,4-oxadiazoles involves the following steps:

Mediator Oxidation: A redox mediator, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is oxidized at the anode to form a radical cation. nih.gov

Hydrogen Atom Abstraction: The mediator radical cation abstracts a hydrogen atom from the N-acylhydrazone, generating a nitrogen-centered radical.

Oxidation and Deprotonation: The resulting radical intermediate can be further oxidized at the anode, followed by deprotonation, to form a nitrile imine intermediate.

1,5-Electrocyclization: The nitrile imine then undergoes a 1,5-electrocyclization reaction to form the 1,3,4-oxadiazole ring. nih.gov

The presence of a nitro group on the aromatic ring can influence the oxidation potential of the starting N-acylhydrazone, which is a critical parameter in direct electrolysis methods. nih.gov The use of a mediator allows the reaction to proceed at a lower potential, which can enhance the functional group tolerance of the method. nih.gov

The following table outlines the key species involved in a proposed radical cyclization pathway for an electrocatalytic synthesis.

| Step | Species | Role |

| 1 | Mediator (e.g., DABCO) | Undergoes oxidation at the anode to initiate the radical process. nih.gov |

| 2 | N-acylhydrazone Radical | Formed via hydrogen atom abstraction by the oxidized mediator. |

| 3 | Nitrile Imine | A key intermediate formed after oxidation and deprotonation of the radical. |

| 4 | 1,3,4-Oxadiazole Product | Formed via 1,5-electrocyclization of the nitrile imine. nih.gov |

Applications of 1,3,4 Oxadiazole Derivatives in Materials Science and Chemical Sensing

Organic Electronics and Optoelectronic Devices

The electron-deficient nature of the 1,3,4-oxadiazole (B1194373) ring makes its derivatives particularly suitable for applications in organic electronic devices where charge transport and light emission are critical functions. frontiersin.org

Role as Electron Transport Materials

Derivatives of 1,3,4-oxadiazole are among the most widely studied classes of electron transport materials (ETMs) for Organic Light-Emitting Diodes (OLEDs). acs.org Their inherent ability to accept and transport electrons is crucial for balancing charge carriers (electrons and holes) within the emissive layer of an OLED, a key factor for achieving high efficiency.

One of the seminal ETMs is 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD). The introduction of PBD as a dedicated electron transport layer in a bilayer OLED resulted in a 100-fold increase in efficiency compared to devices without it. acs.org This breakthrough highlighted the importance of specialized ETMs. Research has also shown that modifying the molecular structure, for instance through fluorination of 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD), can enhance electron transport properties by improving the material's electron affinity. tandfonline.com

| Compound Name | Abbreviation | Key Properties/Role |

|---|---|---|

| 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | PBD | Pioneering electron transport material; significantly boosts OLED efficiency. acs.org |

| 2,5-diphenyl-1,3,4-oxadiazole | PPD | Commonly used electron transport material; serves as a base for derivatives. tandfonline.com |

| Fluorinated PPD Derivatives (e.g., FPD, dFPD) | - | Exhibit enhanced electron affinity and transport properties compared to PPD. tandfonline.com |

| 1,3-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]benzene | OXD-7 | Used as an electron conducting/hole-blocking layer in bilayer LEDs. rsc.org |

Application in Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials

Beyond electron transport, 1,3,4-oxadiazole derivatives are versatile enough to function as light-emitting materials (emitters) or as the matrix material (host) that accommodates the emitter. rsc.orgossila.comossila.com Their high photoluminescence quantum yield and excellent stability are advantageous for these roles. frontiersin.org

These compounds are particularly effective as blue emitters, a critical component for full-color displays and white lighting. researchgate.net Due to their high electron mobility and efficient fluorescence, they can serve as both the host and the emitter in some device architectures. researchgate.net For instance, certain derivatives of carbazole and imidazole have been used to create deep-blue emitting OLEDs.

| Compound Type | Application in OLED | Performance Highlight |

|---|---|---|

| 2,5-Diaryl-1,3,4-oxadiazoles | Electron-transporters, Emitters | Serve as good candidates for electroluminescent devices due to favorable optical and electronic properties. rsc.org |

| Carbazole and Diphenyl Imidazole Derivatives | Fluorescent Emitters, Hosts | Achieved deep-blue emission with CIE coordinates of (0.16, 0.08) and a maximum quantum efficiency of 1.1%. mdpi.com |

| 1,3,4-Oxadiazole-Pyridine Hybrids | Electron Conducting/Hole-Blocking | Devices with these layers showed significantly higher efficiency (e.g., 0.14%) compared to single-layer devices (0.007%). rsc.org |

Chemical Sensing Technologies

The structural and electronic features of the 1,3,4-oxadiazole scaffold make it an excellent building block for fluorescent chemosensors. nih.gov Key attributes include a high quantum yield, chemical robustness, and the presence of nitrogen and oxygen atoms that can act as coordination sites for metal ions. nih.govtandfonline.comnih.gov

Design Principles for 1,3,4-Oxadiazole-Based Chemosensors

The fundamental design of these chemosensors involves covalently linking the 1,3,4-oxadiazole unit, which acts as the fluorophore (the signal-producing component), to a receptor moiety that selectively binds with a target analyte. nih.gov The interaction between the receptor and the analyte induces a change in the photophysical properties of the oxadiazole fluorophore, leading to a detectable signal, such as the quenching or enhancement of fluorescence. frontiersin.org This modular design allows for the development of sensors for a wide array of analytes, particularly metal ions. mdpi.com

Metal-Ion Sensing Mechanisms (e.g., Photo-induced Electron Transfer, Excited-State Intramolecular Proton Transfer, Complex Formation)

Several photophysical mechanisms govern the operation of 1,3,4-oxadiazole-based chemosensors for metal ion detection. nih.govtandfonline.com

Photo-induced Electron Transfer (PET): In a typical "OFF-ON" sensor, the receptor can quench the fluorescence of the oxadiazole through PET. When the target metal ion binds to the receptor, the PET process is inhibited, causing a significant enhancement in fluorescence. rsc.orgnih.gov

Complex Formation: Direct coordination of a metal ion with the nitrogen atoms of the oxadiazole ring can alter its electronic state. For example, the paramagnetic nature of the Copper(II) ion (Cu²⁺) can strongly quench the fluorescence of the oxadiazole unit upon binding, creating an "ON-OFF" sensor. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): This mechanism involves the transfer of a proton within the molecule in its excited state, which can be modulated by the presence of a metal ion, leading to a change in the emission properties.

| Sensor Type | Target Ion | Sensing Mechanism | Outcome |

|---|---|---|---|

| N-(...-(2-hydroxy...phenyl)- tandfonline.comresearchgate.netresearchgate.netoxadiazol-2-yl)glycine ethyl ester | Zn²⁺ | Inhibition of PET | Fluorescence enhancement ("OFF-ON"). rsc.orgnih.gov |

| Calix researchgate.netcrown-based 1,3,4-oxadiazole | Cu²⁺ | Complex Formation / Electron Transfer | Fluorescence quenching ("ON-OFF"). nih.gov |

| Fluorinated 1,3,4-oxadiazole Assemblies | Ag⁺, Co²⁺, Cu²⁺ | Complex Formation | Appearance of new spectral bands. mdpi.com |

Energetic Materials Research

The 1,3,4-oxadiazole ring is recognized as an exceptional "explosophoric motif" in the field of energetic materials. researchgate.net It provides an effective balance between high energy content and molecular stability, a critical requirement for developing next-generation explosives and propellants. researchgate.netresearchgate.net Compared to its isomers like 1,2,4-oxadiazole, the 1,3,4-oxadiazole structure is more stable because it lacks easily broken N-O bonds. researchgate.net

The strategy for designing new energetic materials often involves incorporating the 1,3,4-oxadiazole ring and attaching energetic functional groups, such as the nitro group found in 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. researchgate.netbohrium.com Studies have shown a direct relationship between the number of nitro groups on a 2,5-diaryl-1,3,4-oxadiazole structure and its heat of decomposition. bohrium.com Combining the oxadiazole core with other nitrogen-rich heterocycles like triazoles is another approach to increase the energy content while maintaining reasonable sensitivity. nih.gov

| Compound/Family | Key Energetic Properties | Significance |

|---|---|---|

| Hydrazinium salt of a 1,2,4-/1,2,5-oxadiazole derivative | vD = 8,822 m/s; P = 35.1 GPa; IS = 40 J | Exhibits good detonation performance with low sensitivity. frontiersin.org |

| 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole derivatives | High decomposition temperatures (188–230 °C) | Demonstrates high thermal stability and low sensitivity. nih.gov |

| Hexanitro analogue of 2,5-diaryl-1,3,4-oxadiazole | Predicted detonation parameters close to RDX | Shows potential as a high-performance secondary explosive. bohrium.com |

Development of Thermostable Energetic Oxadiazole Derivatives

A series of 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole derivatives have been synthesized and explored as energetic materials. nih.govnih.gov These compounds have shown promising detonation velocities and pressures, highlighting the utility of the 1,3,4-oxadiazole scaffold in this field. nih.govnih.gov One derivative, containing a diazonium ylide structure, has been identified as a potential primary explosive due to its high impact sensitivity. nih.govnih.gov

Structure-Property Relationships in High-Performance Energetic Materials

The performance of energetic materials is intrinsically linked to their molecular structure. For 1,3,4-oxadiazole derivatives, key factors influencing their energetic properties include the type and position of substituents on the oxadiazole ring and any attached phenyl rings. The introduction of nitro groups is a common strategy to increase the energy content of a molecule. The number and location of these groups can significantly impact detonation velocity, pressure, and sensitivity.

For instance, in a study of 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole derivatives, the presence of different functional groups led to a range of decomposition temperatures and sensitivities. nih.govnih.gov This underscores the importance of substituent effects in fine-tuning the properties of these energetic materials. The ethyl group in this compound would also influence its properties, likely affecting its density and sensitivity.

Table 1: Energetic Properties of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| Compound 5 (diazonium ylide derivative) nih.govnih.gov | 120.9 | 8450 | 31.6 |

| Compound 8 (amino derivative) nih.govnih.gov | 187.9 | 8130 | 29.2 |

This table presents data for related compounds to illustrate the potential performance of this class of materials.

Other Advanced Material Applications

Beyond energetic materials, the unique properties of the 1,3,4-oxadiazole ring lend themselves to a variety of other advanced material applications.

Organic Scintillators and Laser Dyes

Derivatives of 1,3,4-oxadiazole are well-known for their luminescent properties and have been utilized as organic scintillators and laser dyes. medchemexpress.com These applications rely on the ability of the molecule to efficiently absorb high-energy radiation and re-emit it as visible light. The conjugated π-system of the 1,3,4-oxadiazole ring, in conjunction with aromatic substituents, is responsible for this fluorescence. For example, 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole is a known laser dye with high photoluminescence quantum efficiency. medchemexpress.com The structure of this compound, featuring a nitrophenyl group, suggests it may also possess interesting photophysical properties, although the nitro group can sometimes quench fluorescence.

Photo-stabilizers for Polymeric Materials

The ultraviolet (UV) absorbing properties of 1,3,4-oxadiazole derivatives make them potential candidates for use as photo-stabilizers in polymers. These compounds can absorb harmful UV radiation and dissipate it as heat, thereby protecting the polymer from degradation. nih.govresearchgate.netnih.gov The 1,3,4-oxadiazole ring itself can act as a UV absorber. nih.gov Various 1,3,4-oxadiazole derivatives have been investigated as additives to improve the photostability of polymers like polystyrene (PS) and poly(vinyl chloride) (PVC). nih.govresearchgate.netnih.gov The mechanism of stabilization can involve UV absorption, peroxide decomposition, and radical scavenging, depending on the specific molecular structure of the additive. nih.govnih.gov

Corrosion Inhibitors

1,3,4-Oxadiazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic media. researchgate.netasianpubs.orgiscientific.org Their effectiveness is attributed to the presence of heteroatoms (nitrogen and oxygen) and the π-electrons in the aromatic ring, which facilitate the adsorption of the molecule onto the metal surface. This adsorbed layer acts as a barrier, protecting the metal from the corrosive environment. iscientific.org

Studies on various 2,5-disubstituted 1,3,4-oxadiazoles have shown that they can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. researchgate.net The specific substituents on the oxadiazole ring can influence the inhibition efficiency. While there is no direct data for this compound, its structure suggests it could be an effective corrosion inhibitor.

Table 2: Corrosion Inhibition Efficiency of Selected 1,3,4-Oxadiazole Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration | Inhibition Efficiency (%) |

|---|---|---|

| 2,5-bis(2-methoxyphenyl)-1,3,4-oxadiazole researchgate.net | 200 ppm | >90 |

| 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol asianpubs.org | 200 ppm | ~95 |

| 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol iscientific.org | 200 ppm | >95 |

This table provides examples of the high inhibition efficiencies achieved with related 1,3,4-oxadiazole derivatives.

Green Chemistry Approaches in 1,3,4 Oxadiazole Synthesis

Principles of Green Chemistry Applied to Heterocyclic Synthesis

The twelve principles of green chemistry, established by Paul Anastas and John Warner, serve as a guide for creating more sustainable chemical processes. numberanalytics.com These principles are increasingly being applied to heterocyclic synthesis to minimize environmental impact by reducing waste, lowering energy consumption, and utilizing renewable feedstocks. numberanalytics.comnumberanalytics.com The goal is to design chemical syntheses that are safer, more efficient, and environmentally responsible. chemijournal.com

Key principles relevant to the synthesis of 1,3,4-oxadiazoles include:

Prevention: Designing synthetic routes that prevent waste generation from the outset. numberanalytics.com

Atom Economy: Maximizing the incorporation of all materials from the starting substrates and reagents into the final product. numberanalytics.com

Less Hazardous Chemical Syntheses: Using and generating substances that possess little to no toxicity to human health and the environment. numberanalytics.com

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances like solvents, or replacing them with safer alternatives such as water or ionic liquids. numberanalytics.comnumberanalytics.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy requirements. numberanalytics.com

Use of Renewable Feedstocks: Utilizing raw materials and feedstocks that are renewable rather than depleting. numberanalytics.com

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents, which are used in excess and generate waste. numberanalytics.com